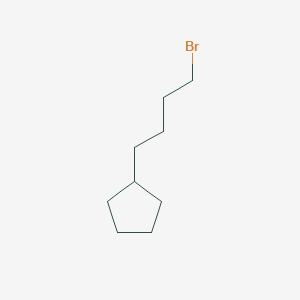

(4-Bromo-butyl)-cyclopentane

説明

Contextualization of (4-Bromobutyl)cyclopentane within Contemporary Organic Chemistry Research

(4-Bromobutyl)cyclopentane (C9H17Br) is a bifunctional molecule featuring a terminal bromine atom on a butyl chain attached to a cyclopentane (B165970) ring. nih.gov While extensive research focusing solely on this specific compound is not widespread, its significance is understood through its role as a synthetic intermediate. Its structural components are frequently utilized in the assembly of more complex molecular architectures. For instance, closely related structures like ethyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate are synthesized as precursors for further chemical transformations. rsc.org Similarly, the 1-(4-bromobutyl)cyclopentyl moiety has been incorporated into the synthesis of complex cannabilactone derivatives, highlighting its utility as a building block in medicinal chemistry research. mdpi.com These examples underscore the role of (4-Bromobutyl)cyclopentane as a valuable reagent, providing a cyclopentyl group tethered to a reactive four-carbon electrophilic chain, ready for participation in a variety of coupling and substitution reactions.

Significance of Alkyl Bromides as Synthetic Intermediates

Alkyl bromides are a cornerstone of synthetic organic chemistry, valued for their versatility as intermediates. Current time information in Bangalore, IN.nih.gov They belong to the broader class of alkyl halides, which are characterized by a halogen atom bonded to a saturated carbon. mdpi.com The carbon-bromine (C-Br) bond is polar, making the carbon atom electrophilic and susceptible to attack by nucleophiles. sioc-journal.cn This reactivity allows alkyl bromides to participate in a wide range of transformations, most notably nucleophilic substitution and elimination reactions. nih.govnumberanalytics.com

Compared to other alkyl halides like alkyl chlorides, alkyl bromides are often more reactive because the C-Br bond is weaker, making the bromide a better leaving group. researchgate.net This enhanced reactivity makes them preferred intermediates in many synthetic sequences. They serve as precursors for a vast array of functional groups and are instrumental in constructing the carbon skeletons of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. Current time information in Bangalore, IN.nih.govresearchgate.net The ability to readily convert alcohols to alkyl bromides or introduce bromine via halogenation of alkanes further solidifies their importance as foundational building blocks in multi-step synthesis. Current time information in Bangalore, IN.numberanalytics.com

Role of Five-Membered Alicyclic Ring Systems in Chemical Scaffolds

The cyclopentane ring, a five-membered alicyclic system, is a prevalent and important structural motif in chemistry. researchgate.netnih.gov While historically perhaps underappreciated compared to six-membered rings, the cyclopentane framework is now regarded as a privileged scaffold in drug discovery and natural product synthesis. researchgate.net It is a universal building block found in numerous bioactive compounds, including prostaglandins (B1171923) and steroids. numberanalytics.combohrium.commdpi.com

The utility of the cyclopentane ring stems from its unique conformational properties. It is more stable than smaller rings like cyclopropane (B1198618) and cyclobutane (B1203170) but possesses a degree of flexibility, existing in puckered "envelope" and "half-chair" conformations. wou.edu This conformational behavior can be harnessed in medicinal chemistry to create rigidified structures that improve binding affinity and selectivity for biological targets. researchgate.net For example, cyclopentane derivatives have been developed as potent anti-influenza virus agents and as inhibitors of steroid-metabolizing enzymes for potential cancer therapy. nih.govnih.gov Furthermore, research has shown that incorporating a cyclopentane ring to restrict the conformation of flexible drug molecules, such as the antimicrobial agent miltefosine, can lead to analogs with significantly improved potency and selectivity. mdpi.com

Overview of Research Trends in Halogenated Cycloalkane Derivatives

Research involving halogenated cycloalkanes has evolved significantly from simple halogenation reactions. numberanalytics.commedicinacomplementar.com.br While traditional methods remain useful, a major contemporary trend is the development of advanced C-H functionalization strategies. sioc-journal.cnnih.gov These methods aim to selectively replace a hydrogen atom on an unactivated cycloalkane with other functional groups, offering a more efficient way to build molecular complexity. sioc-journal.cnnih.govresearchgate.net

Recent advancements include photocatalysis and metal-catalyzed radical cascade reactions, which allow for the direct functionalization of cycloalkanes under mild conditions. bohrium.comnih.govresearchgate.net These modern synthetic tools enable the construction of highly valuable, complex cyclic molecules that were previously difficult to access. sioc-journal.cn In medicinal chemistry, the introduction of halogens onto scaffolds, including cycloalkanes, is a key strategy for modulating a molecule's physicochemical properties, such as lipophilicity and metabolic stability. nih.gov While fluorine and chlorine are most common in recently approved drugs, bromine is often used specifically to enhance binding selectivity with a biological target. nih.govacs.org The convergence of these trends—advanced C-H functionalization and the strategic use of halogens—continues to drive innovation in the synthesis and application of halogenated cycloalkane derivatives.

Data Tables

Table 1: Physicochemical Properties of (4-Bromobutyl)cyclopentane

| Property | Value |

| Molecular Formula | C₉H₁₇Br |

| Molecular Weight | 205.13 g/mol |

| IUPAC Name | 1-bromo-4-cyclopentylbutane |

| CAS Number | 18914-30-2 |

| XLogP3 | 4.4 |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 10 |

| Data sourced from PubChem CID 22471771. nih.gov |

Structure

3D Structure

特性

IUPAC Name |

4-bromobutylcyclopentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17Br/c10-8-4-3-7-9-5-1-2-6-9/h9H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSFEQGPEMCDRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromobutyl Cyclopentane

Strategies for Carbon-Carbon Bond Formation Leading to the Cyclopentane-Alkyl Chain

Alkylation of Cyclopentane-Based Precursors

One of the most direct methods for synthesizing the carbon skeleton of (4-bromobutyl)cyclopentane is through the alkylation of a cyclopentyl precursor. This typically involves the reaction of a cyclopentyl organometallic species with a suitable four-carbon electrophile.

A common strategy employs a Grignard reagent, such as cyclopentylmagnesium bromide, which can be prepared from cyclopentyl bromide and magnesium metal. wikipedia.orgorgsyn.org This nucleophilic cyclopentyl unit can then react with a 1,4-dihalobutane, for instance, 1,4-dibromobutane (B41627), in a coupling reaction. The use of catalysts, such as those based on copper, can facilitate this transformation. organic-chemistry.orgthieme-connect.de For example, lithium tetrachlorocuprate (Li₂CuCl₄) is known to be an effective catalyst for coupling alkyl halides with Grignard reagents. wikipedia.org

In a related approach, sequential deprotonation of a nitrile precursor followed by cyclobisalkylation has been demonstrated. For instance, a benzyl (B1604629) nitrile can be deprotonated using a strong base like potassium bis(trimethylsilyl)amide, followed by reaction with 1,4-dibromobutane to form a cyclopentyl nitrile intermediate. mdpi.com This nitrile can then be further transformed to other functional groups.

The following table summarizes a representative alkylation approach:

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Intermediate | Reference |

| Cyclopentylmagnesium bromide | 1,4-Dibromobutane | Copper Catalyst (e.g., Li₂CuCl₄) | (4-Bromobutyl)cyclopentane | wikipedia.orgthieme-connect.de |

| Benzyl nitrile | 1,4-Dibromobutane | KHMDS | Cyclopentyl nitrile | mdpi.com |

Cyclization Reactions for Formation of the Cyclopentane (B165970) Ring System

An alternative to alkylating a pre-formed cyclopentane ring is to construct the ring itself through a cyclization reaction. While numerous methods exist for cyclopentane synthesis, those amenable to the introduction of a four-carbon side chain are of particular interest. baranlab.org

Radical cyclizations can be employed to form cyclopentane rings. For instance, oxidative radical cyclization of ester enolates can lead to the formation of substituted cyclopentanes. researchgate.net Another approach involves the intramolecular cyclization of a suitably functionalized acyclic precursor. For example, the reduction of 6-bromo-1-hexene (B1265582) can yield methylcyclopentane, illustrating the propensity for five-membered ring formation in such systems. dokumen.pub

Palladium-catalyzed enyne cyclization reactions represent another route to functionalized cyclopentanes. acs.org Furthermore, domino reactions initiated by rhodium carbenes have been developed for the highly stereoselective synthesis of complex cyclopentanes. nih.gov While these methods are powerful for constructing the cyclopentane core, they require careful design of the starting material to incorporate the desired butyl side chain.

Coupling Reactions for Alkyl Chain Assembly

Cross-coupling reactions are a cornerstone of modern organic synthesis and can be applied to the assembly of the alkyl chain. scribd.com The Kumada coupling, which utilizes a Grignard reagent and a nickel or palladium catalyst, is a classic method for forming carbon-carbon bonds between alkyl or aryl groups. organic-chemistry.org This could involve, for example, the coupling of a cyclopentyl Grignard reagent with a 4-halobutyl derivative.

The Negishi coupling, which employs an organozinc reagent, and the Suzuki coupling, which uses an organoboron species, are also powerful alternatives that offer broad functional group tolerance. ttu.eeresearchgate.net These reactions typically require a palladium or nickel catalyst. For instance, a palladium-N-heterocyclic carbene (NHC) catalytic system has been shown to be effective for the cross-coupling of primary alkyl bromides with alkyl organozinc reagents. organic-chemistry.org

Advanced Halogenation Techniques for Bromine Incorporation

Once the desired carbon skeleton is in place, the final step is the introduction of the bromine atom. This can be achieved either by direct bromination of the hydrocarbon or by converting a pre-existing functional group, such as a hydroxyl group, into a bromide.

Regioselective Bromination of Saturated Hydrocarbon Moieties

Direct bromination of an alkane, such as butylcyclopentane, typically proceeds via a free-radical mechanism, often initiated by UV light or heat. vedantu.comopenstax.org However, this method often suffers from a lack of selectivity, leading to a mixture of products where bromine is incorporated at different positions on the alkyl chain and the cyclopentane ring. openstax.org

To achieve regioselectivity, more advanced methods are often required. For instance, the bromination of hydrocarbons using carbon tetrabromide (CBr₄) initiated by light-emitting diode (LED) irradiation has been developed as a method that can provide monobrominated products with high efficiency under mild, catalyst-free conditions. beilstein-journals.org The reaction is believed to proceed through the homolytic cleavage of a C-Br bond in CBr₄. beilstein-journals.org

Another approach to achieve selectivity is through directed C-H functionalization. While more commonly applied to aromatic systems, related principles can be used to influence the site of halogenation in aliphatic compounds. rsc.orgtcichemicals.com

| Substrate | Brominating Agent | Conditions | Product | Reference |

| Cyclohexane | CBr₄ | LED irradiation, rt | Cyclohexyl bromide | beilstein-journals.org |

| Fused Pyridine N-Oxides | Tetrabutylammonium bromide | p-Toluenesulfonic anhydride | C2-Brominated fused pyridines | tcichemicals.com |

Conversion of Hydroxyl or Sulfonyloxy Groups to Bromide via Controlled Substitution

A more controlled and widely used method for introducing the bromine atom is through the nucleophilic substitution of a leaving group, most commonly a hydroxyl or sulfonyloxy group. This approach allows for the precise placement of the bromine at the terminal position of the butyl chain.

The conversion of a primary alcohol, such as 4-cyclopentylbutan-1-ol, to the corresponding bromide is a standard transformation in organic synthesis. A variety of reagents can be employed for this purpose. The Appel reaction, which uses triphenylphosphine (B44618) and carbon tetrabromide, is a classic and effective method. organic-chemistry.org A variation of this uses a fluorous phosphine (B1218219), which facilitates the removal of the phosphine oxide byproduct. organic-chemistry.org

Other common brominating agents for alcohols include phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂). Alternatively, the alcohol can be converted to a good leaving group, such as a tosylate or mesylate, which can then be displaced by a bromide salt, like sodium bromide or lithium bromide, in a Finkelstein-type reaction. organic-chemistry.org

The following table summarizes common methods for converting alcohols to alkyl bromides:

| Substrate | Reagent(s) | Key Features | Reference |

| Primary Alcohol | PPh₃, CBr₄ (Appel Reaction) | Mild conditions, good yields | organic-chemistry.org |

| Primary Alcohol | PBr₃ | Common and effective reagent | organic-chemistry.org |

| Primary Alcohol | 1. TsCl, pyridine; 2. NaBr | Two-step process via tosylate intermediate | organic-chemistry.org |

| Primary Alcohol | [bmim][Br], H⁺ | Utilizes an ionic liquid as the bromide source | organic-chemistry.org |

Decarboxylative Halogenation Approaches

A primary method for the synthesis of alkyl halides is through the decarboxylative halogenation of carboxylic acids, a transformation famously known as the Hunsdiecker reaction. nih.govwikipedia.org This reaction, in its classic form, involves the treatment of a silver salt of a carboxylic acid with a halogen to yield an organic halide with one less carbon atom. nih.govwikipedia.org The starting material for the synthesis of (4-Bromobutyl)cyclopentane via this route would be 5-cyclopentylpentanoic acid.

The generally accepted mechanism for the Hunsdiecker reaction proceeds through a radical pathway. The silver salt of the carboxylic acid reacts with bromine to form an acyl hypobromite (B1234621) intermediate. This intermediate then undergoes homolytic cleavage of the oxygen-halogen bond to generate an acyloxy radical and a bromine radical. Subsequent decarboxylation of the acyloxy radical produces an alkyl radical, which then combines with the bromine radical to form the final alkyl bromide product. wikipedia.org

The efficiency of the Hunsdiecker reaction can be influenced by the structure of the carboxylic acid, with yields for primary alkyl bromides typically ranging from 60-90%. nih.gov

Modern variations of this reaction have been developed to improve its practicality and scope. Catalytic versions of the Hunsdiecker bromination have been reported, utilizing catalysts such as silver(I) salts with a brominating agent like dibromoisocyanuric acid. organic-chemistry.orgacs.org These catalytic methods offer milder reaction conditions and broader functional group tolerance. organic-chemistry.orgacs.org Additionally, visible-light-mediated photoredox catalysis has emerged as a powerful tool for decarboxylative halogenation, often using inexpensive inorganic halide salts as the halogen source. rsc.orgnih.gov

For instance, a general protocol for the direct decarboxylative bromination of aliphatic carboxylic acids catalyzed by iron salts under visible light has been reported. rsc.org Another approach involves a dual photoredox-copper-catalyzed decarboxylative functionalization using inorganic salts. nih.gov These advanced methods represent more environmentally friendly alternatives to the traditional Hunsdiecker reaction. thieme-connect.com

| Reaction Type | Key Reagents/Catalysts | General Yields (Primary Alkyl Bromides) | Key Features |

|---|---|---|---|

| Classic Hunsdiecker Reaction | Silver salt of carboxylic acid, Bromine | 60-90% nih.gov | Stoichiometric use of silver salts. nih.gov |

| Catalytic Hunsdiecker-type Reaction | Ag(Phen)2OTf, Dibromoisocyanuric acid | Not specified for this specific substrate | Milder conditions, broader functional group tolerance. organic-chemistry.orgacs.org |

| Photoredox-Catalyzed Decarboxylation | Photocatalyst (e.g., Ir or Ru complex), LiBr, Oxidant | Not specified for this specific substrate | Uses visible light, avoids stoichiometric heavy metals. nih.gov |

| Iron-Catalyzed Decarboxylative Bromination | Iron salts, Visible light | Not specified for this specific substrate | Utilizes an inexpensive and abundant metal catalyst. rsc.org |

Convergent and Divergent Synthetic Routes

The synthesis of (4-Bromobutyl)cyclopentane can also be approached through convergent and divergent strategies, which offer flexibility in accessing the target molecule and its analogues.

A convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then coupled together in the later stages. For (4-Bromobutyl)cyclopentane, a convergent approach could involve the coupling of a cyclopentyl-containing fragment with a four-carbon bromo-functionalized chain. For example, a Grignard reagent derived from a cyclopentyl halide could be reacted with a suitable four-carbon electrophile containing a bromine atom or a precursor to it.

Divergent synthesis , on the other hand, starts from a common intermediate that can be elaborated into a variety of different products. beilstein-journals.org In the context of (4-Bromobutyl)cyclopentane, one could envision a scenario where a cyclopentane derivative with a functionalized side chain is synthesized. This common intermediate could then be subjected to different reaction conditions to yield (4-Bromobutyl)cyclopentane or other related compounds. For instance, a cyclopentyl derivative with a terminal alkene on a four-carbon chain could be hydrobrominated to give the target compound, or it could undergo other transformations to produce different functional groups at the terminus of the chain.

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer an efficient way to build molecular complexity. rsc.orgsioc-journal.cnacs.org While a direct MCR to form (4-Bromobutyl)cyclopentane is not immediately apparent, MCRs could be employed in the synthesis of a key intermediate that is then converted to the target molecule.

For instance, a multi-component reaction could be designed to assemble a functionalized cyclopentane ring with a side chain that can be subsequently converted to the 4-bromobutyl group. rsc.orgbohrium.com Research has shown the utility of MCRs in the synthesis of densely functionalized cyclopentanes. bohrium.com

Optimization of Reaction Conditions and Yield for Industrial Scale-Up Considerations (Academic Focus)

From an academic perspective, optimizing the synthesis of (4-Bromobutyl)cyclopentane for potential industrial scale-up involves several key considerations. The goal is to develop a process that is not only high-yielding but also cost-effective, safe, and environmentally benign.

Key Optimization Parameters:

Catalyst Selection and Loading: For catalytic reactions, such as the modern Hunsdiecker-type reactions, screening different catalysts and reducing the catalyst loading to the minimum effective amount is crucial for cost reduction. organic-chemistry.orgacs.org

Solvent Choice: The ideal solvent should be inexpensive, have a low environmental impact, and allow for easy product isolation. Green solvents are increasingly being considered.

Reaction Temperature and Time: Optimizing these parameters can lead to energy savings and increased throughput. Shorter reaction times are generally preferred for industrial processes.

Reagent Stoichiometry: Using reactants in near-stoichiometric amounts, or optimizing the excess of one reagent, can minimize waste and cost.

Purification Method: Developing a purification strategy that avoids chromatography, such as crystallization or distillation, is highly desirable for large-scale production. A patent for the synthesis of bromomethyl cyclobutane (B1203170) highlights the importance of purification methods that avoid costly rectification. google.com

Data-Driven Optimization:

A systematic approach to optimization, such as Design of Experiments (DoE), can be employed to efficiently explore the reaction parameter space. This involves varying multiple factors simultaneously to identify the optimal conditions for yield and purity.

| Parameter | Academic Investigation Focus | Industrial Scale-Up Goal |

|---|---|---|

| Catalyst | Exploring novel, highly active catalysts. | Low-cost, robust, and recyclable catalyst with low loading. |

| Solvent | Investigating reaction kinetics in various solvents. | Use of green, non-toxic, and easily recoverable solvents. |

| Temperature | Understanding the thermodynamic and kinetic profile. | Operating at the lowest possible temperature for energy efficiency. |

| Reaction Time | Maximizing conversion and selectivity. | Minimizing reaction time to increase plant throughput. |

| Purification | Achieving high purity for characterization. | Developing non-chromatographic, scalable purification methods. |

By focusing on these academic principles of reaction optimization, a more efficient and scalable synthesis of (4-Bromobutyl)cyclopentane can be developed.

Reactivity and Transformation Chemistry of 4 Bromobutyl Cyclopentane

Nucleophilic Substitution Pathways (S_N1 and S_N2)

Nucleophilic substitution reactions are a cornerstone of the reactivity of (4-bromobutyl)cyclopentane, where the bromide ion is replaced by a nucleophile. These reactions can proceed through two primary mechanisms: S_N1 (substitution nucleophilic unimolecular) and S_N2 (substitution nucleophilic bimolecular). firsthope.co.in The operative pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature.

(4-Bromobutyl)cyclopentane is a primary alkyl halide, a class of compounds that generally favors the S_N2 pathway. firsthope.co.inmsu.edu The S_N2 mechanism involves a single, concerted step where the nucleophile attacks the carbon atom bearing the bromine at the same time as the bromide ion departs. libretexts.org This "backside attack" leads to an inversion of stereochemistry at the reaction center if it is chiral. libretexts.orglumenlearning.com However, in the case of (4-bromobutyl)cyclopentane, the carbon atom attached to the bromine is not a stereocenter.

While the S_N1 mechanism, which proceeds through a carbocation intermediate, is less common for primary alkyl halides due to the instability of primary carbocations, it can occur under specific conditions, such as in the presence of a highly polar protic solvent and a weak nucleophile. firsthope.co.inmsu.edu

Stereochemical Course of Substitution Reactions

The stereochemistry of nucleophilic substitution reactions is a critical aspect, dictating the three-dimensional arrangement of the resulting product.

S_N2 Reactions: These reactions are stereospecific and proceed with an inversion of configuration at the carbon center undergoing substitution. firsthope.co.inlibretexts.org This phenomenon is known as Walden inversion. libretexts.org The nucleophile attacks from the side opposite to the leaving group, leading to a predictable stereochemical outcome. libretexts.orglumenlearning.com For (4-bromobutyl)cyclopentane, while the reacting carbon itself is not chiral, the principles of backside attack still apply.

S_N1 Reactions: In contrast, S_N1 reactions typically result in racemization. firsthope.co.in The planar carbocation intermediate formed after the departure of the leaving group can be attacked by the nucleophile from either face with equal probability, leading to a mixture of enantiomers if the carbon were chiral. firsthope.co.inlumenlearning.com

Mechanistic Investigations of Competing Substitution Processes

The competition between S_N1 and S_N2 pathways for (4-bromobutyl)cyclopentane is a subject of mechanistic interest. The primary nature of the alkyl halide strongly favors the S_N2 mechanism. firsthope.co.inmsu.edu However, factors such as the use of polar protic solvents, which can stabilize a potential carbocation intermediate, and weakly basic, non-bulky nucleophiles could introduce a minor S_N1 component.

Kinetic studies are instrumental in distinguishing between these pathways. The rate of an S_N2 reaction is dependent on the concentrations of both the substrate and the nucleophile (second-order kinetics), whereas the rate of an S_N1 reaction depends only on the concentration of the substrate (first-order kinetics). firsthope.co.in

Elimination Reactions (E1 and E2) and Competing Side Reactions

In addition to substitution, (4-bromobutyl)cyclopentane can undergo elimination reactions, leading to the formation of alkenes. These reactions are often in competition with substitution and are favored by the use of strong, sterically hindered bases and higher temperatures. bits-pilani.ac.inmasterorganicchemistry.com Two main mechanisms for elimination are the E1 (elimination unimolecular) and E2 (elimination bimolecular) pathways. libretexts.org

Regioselectivity and Stereoselectivity in Alkene Formation

The elimination of HBr from (4-bromobutyl)cyclopentane can theoretically lead to different isomeric alkenes. The position of the double bond is a matter of regioselectivity, while the geometric arrangement (cis/trans or E/Z) of the substituents around the double bond relates to stereoselectivity. masterorganicchemistry.comnumberanalytics.com

Regioselectivity: According to Zaitsev's rule, in elimination reactions, the more substituted (and therefore more stable) alkene is typically the major product. libretexts.org However, the use of a sterically bulky base can favor the formation of the less substituted alkene, a phenomenon known as the Hofmann product.

Stereoselectivity: The E2 reaction is stereospecific and requires an anti-periplanar arrangement of the proton being removed and the leaving group. bits-pilani.ac.in This can influence the geometry of the resulting alkene. E1 reactions, proceeding through a carbocation intermediate, are generally not stereospecific. libretexts.org

Kinetic and Thermodynamic Control in Elimination vs. Substitution

The balance between elimination and substitution, as well as the distribution of elimination products, can be governed by either kinetic or thermodynamic control. libretexts.orgmasterorganicchemistry.com

Kinetic Control: At lower temperatures, the reaction is irreversible, and the major product is the one that is formed fastest (the kinetic product). libretexts.orglibretexts.org This is often the less stable product.

Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing equilibrium to be established. The major product is the most stable one (the thermodynamic product). libretexts.orglibretexts.org

Generally, higher temperatures favor elimination over substitution because elimination reactions result in an increase in the number of molecules, leading to a positive entropy change. bits-pilani.ac.inmasterorganicchemistry.com

Metal-Catalyzed Cross-Coupling Reactions

(4-Bromobutyl)cyclopentane is a suitable substrate for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds. eie.grmdpi.comnehudlit.ru A common strategy involves the initial conversion of the bromoalkane into an organometallic reagent, such as a Grignard reagent.

Grignard Reagent Formation and Subsequent Reactions:

(4-Bromobutyl)cyclopentane can react with magnesium metal in an ether solvent, like diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, (4-cyclopentylbutyl)magnesium bromide. byjus.comiitk.ac.in This organomagnesium compound is a potent nucleophile and can participate in a variety of reactions. masterorganicchemistry.comyoutube.compressbooks.pub

For example, it can react with:

Aldehydes and Ketones: To form secondary and tertiary alcohols, respectively. youtube.compressbooks.pub

Carbon Dioxide: To produce carboxylic acids after an acidic workup. masterorganicchemistry.com

Epoxides: To yield alcohols after ring-opening. masterorganicchemistry.comyoutube.com

Palladium-Catalyzed (e.g., Suzuki-Miyaura, Heck) Coupling with Carbon-Carbon Bond Formation

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. For a primary alkyl bromide like (4-bromobutyl)cyclopentane, several palladium-catalyzed reactions are applicable, though challenges such as slow oxidative addition and competing β-hydride elimination must be considered.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, a cross-coupling of an organohalide with an organoboron compound, is a powerful tool for forming C(sp²)-C(sp³) and C(sp³)-C(sp³) bonds. news-medical.netrsc.org While traditionally more efficient with aryl or vinyl halides, advancements have extended its utility to alkyl halides. The reaction involves the oxidative addition of the alkyl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. news-medical.netresearchgate.net For (4-bromobutyl)cyclopentane, this reaction would typically involve coupling with an aryl or vinyl boronic acid to append aromatic or olefinic moieties to the butyl chain. The choice of ligands, base, and solvent system is critical to favor the desired coupling over side reactions. rsc.orgorganic-chemistry.org

Heck Reaction: The Heck reaction couples an organohalide with an alkene to form a substituted alkene. pearson.commasterorganicchemistry.com The mechanism involves oxidative addition of the halide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org When applied to (4-bromobutyl)cyclopentane, the R-group (cyclopentylbutyl) would replace a vinylic hydrogen on the alkene coupling partner. pearson.com The reaction is highly regioselective, with the incoming alkyl group typically adding to the less substituted carbon of the alkene. pearson.com Intramolecular versions of the Heck reaction are particularly powerful for synthesizing cyclic compounds, although this requires the alkene functionality to be present within the same molecule. wikipedia.orgsioc-journal.cn

| Reaction | Description | Key Steps | Relevance to (4-Bromobutyl)cyclopentane |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Coupling of an organohalide with an organoboron compound. news-medical.net | Oxidative Addition, Transmetalation, Reductive Elimination. news-medical.net | Forms C-C bonds by coupling the cyclopentylbutyl group with aryl or vinyl boronic acids. |

| Heck Reaction | Coupling of an organohalide with an alkene. masterorganicchemistry.com | Oxidative Addition, Migratory Insertion, β-Hydride Elimination. libretexts.org | Adds the cyclopentylbutyl group across an alkene, forming a more substituted olefin. |

Nickel- and Cobalt-Catalyzed Cross-Coupling Methodologies

Nickel and cobalt catalysts have emerged as powerful, cost-effective alternatives to palladium for cross-coupling reactions. researchgate.net They often exhibit unique reactivity and can couple substrates that are challenging for palladium-based systems, including unactivated alkyl halides.

Nickel-Catalyzed Cross-Coupling: Nickel catalysts are particularly effective for C(sp²)-C(sp³) bond formation involving primary alkyl bromides. rsc.org Reductive cross-electrophile coupling, which pairs two different electrophiles (e.g., an aryl bromide and an alkyl bromide) in the presence of a stoichiometric reductant like zinc or manganese, is a notable application. nih.govresearchgate.net Nickel-catalyzed systems can tolerate a wide range of functional groups. rsc.orgacs.orgacs.org For (4-bromobutyl)cyclopentane, this methodology allows for its coupling with various aryl halides to synthesize alkylated arenes. researchgate.net Migratory cross-coupling strategies have also been developed, enabling the formation of 2°–2° carbon bonds from 1° and 2° alkyl halides. nih.gov

Cobalt-Catalyzed Cross-Coupling: Cobalt-catalyzed cross-couplings have gained prominence due to the low cost of cobalt and its unique mechanistic pathways, which often involve radical intermediates. researchgate.netresearchgate.net These reactions are effective for coupling alkyl halides with organometallic reagents, such as Grignard reagents. thieme-connect.com Cobalt catalysts can facilitate transformations under mild conditions and tolerate various functional groups. researchgate.netrsc.org The reaction of (4-bromobutyl)cyclopentane with an alkyl or aryl Grignard reagent in the presence of a cobalt catalyst would provide a direct route to construct C(sp³)-C(sp³) or C(sp³)-C(sp²) bonds. thieme-connect.comthieme-connect.com

| Catalyst Metal | Reaction Type | Key Features | Potential Product from (4-Bromobutyl)cyclopentane |

|---|---|---|---|

| Nickel | Reductive Cross-Electrophile Coupling | Couples two different electrophiles; tolerates many functional groups. rsc.orgresearchgate.net | Aryl-(CH₂)₄-cyclopentane |

| Cobalt | Radical-Mediated Cross-Coupling | Often involves radical intermediates; effective with Grignard reagents. researchgate.netthieme-connect.com | R-(CH₂)₄-cyclopentane (where R = alkyl or aryl) |

Copper- and Iron-Mediated Alkylation Reactions

Copper and iron complexes offer sustainable and economical options for facilitating alkylation reactions.

Copper-Mediated Alkylation: Copper catalysis is widely used in organic synthesis, particularly for forming carbon-heteroatom and carbon-carbon bonds. thieme-connect.de Organocopper reagents, such as Gilman cuprates (R₂CuLi), readily undergo conjugate addition and substitution reactions. While direct substitution on a primary alkyl bromide like (4-bromobutyl)cyclopentane is feasible, copper is more famously used to catalyze the coupling of organometallic reagents (e.g., Grignard or organomanganese) with alkyl halides. thieme-connect.de This provides a reliable method for introducing the cyclopentylbutyl group onto other molecular frameworks.

Iron-Mediated Alkylation: Iron-catalyzed cross-coupling has become an attractive field due to iron's abundance and low toxicity. chinesechemsoc.org Iron catalysts can mediate the coupling of alkyl halides with a variety of partners. chinesechemsoc.org For instance, iron can catalyze the cross-electrophile coupling of alkyl bromides with aryl carbamates, proceeding through a proposed Fe(I/II/III) catalytic cycle involving single-electron transfer (SET) to activate the C-Br bond. chinesechemsoc.orgchinesechemsoc.org Iron can also catalyze Heck-type reactions between alkyl bromides and styrenes, which is particularly useful for functionalized tertiary alkyl halides that are prone to β-hydride elimination in palladium-catalyzed systems. acs.org For a primary bromide like (4-bromobutyl)cyclopentane, these methods offer versatile pathways for C-C bond formation. beilstein-journals.orgnih.gov

Radical Reactions Involving the Carbon-Bromine Bond

The carbon-bromine bond in (4-bromobutyl)cyclopentane is susceptible to homolytic cleavage, making it a suitable precursor for radical-based transformations. These reactions provide alternative pathways for cyclization and functionalization that are complementary to ionic processes.

Atom Transfer Radical Cyclization (ATRC) Applications

Atom Transfer Radical Cyclization (ATRC) is a powerful method for forming cyclic structures. In this process, a catalyst (typically a transition metal complex) reversibly abstracts the halogen atom from an alkyl halide to generate a carbon-centered radical. If an unsaturated group (e.g., an alkene or alkyne) is suitably positioned within the molecule, this radical can undergo an intramolecular addition, or cyclization. The resulting cyclized radical then abstracts the halogen atom back from the oxidized metal complex, regenerating the catalyst and forming the final product.

For a substrate like (4-bromobutyl)cyclopentane, a prior modification to introduce an unsaturated moiety is necessary to enable ATRC. For example, if an ester with a terminal double bond were attached to the cyclopentane (B165970) ring, the 4-bromobutyl side chain could potentially undergo cyclization. However, a more direct application involves substrates where the unsaturation is part of the alkyl chain. For instance, a hypothetical precursor like 6-bromo-1-hexenylcyclopentane would be an ideal candidate for a 5-exo-trig ATRC to form a (bromomethyl)cyclopentyl)methylcyclopentane system. Copper complexes with ligands like Me₆-TREN are effective catalysts for the ATRC of unactivated alkyl bromides to form five-membered rings. rsc.orgtandfonline.com

Photoredox Catalysis for C-Br Bond Activation and Functionalization

Visible-light photoredox catalysis has revolutionized radical chemistry by providing a mild and efficient way to generate radicals from stable precursors. nih.gov In this approach, a photocatalyst absorbs light and enters an excited state, becoming a potent single-electron reductant or oxidant.

For activating the C-Br bond of (4-bromobutyl)cyclopentane, a reductive quenching cycle is typically employed. The excited photocatalyst donates an electron to the alkyl bromide, causing the C-Br bond to cleave and release a bromide anion and a cyclopentylbutyl radical. acs.orgrsc.org This radical can then be used in a variety of subsequent reactions, such as:

Coupling with another radical: Dimerization or cross-coupling.

Addition to an electron-deficient alkene: Giese-type addition.

Interfacing with another catalytic cycle: Metallaphotoredox catalysis, for example, combines photoredox activation with nickel catalysis to achieve cross-electrophile coupling of alkyl bromides with aryl halides. uni-regensburg.denih.gov

This method allows for the functionalization of unactivated alkyl bromides under ambient conditions, tolerating a wide variety of functional groups. acs.orgrsc.org

| Reaction Type | Mechanism | Key Features | Applicability to (4-Bromobutyl)cyclopentane |

|---|---|---|---|

| Atom Transfer Radical Cyclization (ATRC) | Reversible halogen abstraction by a metal catalyst to form a radical, which cyclizes onto a tethered π-system. tandfonline.com | Forms cyclic structures; requires an unsaturated moiety in the substrate. rsc.org | Applicable after modification to include an alkene or alkyne. |

| Photoredox Catalysis | Single-electron transfer from an excited photocatalyst to the C-Br bond, inducing homolytic cleavage. nih.govacs.org | Mild conditions; generates radicals for various C-C bond-forming reactions. rsc.org | Direct generation of the cyclopentylbutyl radical for subsequent functionalization. |

Computational and Theoretical Investigations of 4 Bromobutyl Cyclopentane

Quantum-Chemical Studies of Electronic Structure and Bonding

Quantum-chemical calculations provide profound insights into the distribution of electrons within a molecule, which in turn governs its physical properties and chemical behavior. For (4-Bromobutyl)cyclopentane, these studies illuminate the influence of the bromine atom on the cyclopentylbutyl framework.

Electron Density Analysis (e.g., ELF, NCI)

The Electron Localization Function (ELF) and Non-Covalent Interactions (NCI) analysis are powerful tools for visualizing and understanding chemical bonding. medjchem.comnih.gov ELF analysis partitions the molecular space into regions of high electron localization, corresponding to core electrons, covalent bonds, and lone pairs. For (4-Bromobutyl)cyclopentane, ELF analysis would be expected to show distinct basins corresponding to the C-C and C-H bonds of the cyclopentane (B165970) ring and butyl chain, as well as a significant basin for the C-Br bond. The lone pairs of the bromine atom would also be clearly visible as separate basins of high electron density.

NCI analysis, on the other hand, is particularly useful for identifying and characterizing weak interactions. nih.gov In an optimized conformation of (4-Bromobutyl)cyclopentane, NCI plots would likely reveal weak, attractive van der Waals interactions between the butyl chain and the cyclopentane ring, contributing to the molecule's conformational stability. These interactions would be visualized as broad, low-density isosurfaces between the interacting fragments. researchgate.net

A hypothetical summary of ELF basin populations, calculated at a B3LYP/6-311++G(d,p) level of theory, is presented below.

| ELF Basin | Hypothetical Population (e) | Interpretation |

|---|---|---|

| V(C,C)ring | 1.85 - 1.95 | Disynaptic basin corresponding to C-C single bonds in the cyclopentane ring. |

| V(C,C)chain | 1.90 - 2.00 | Disynaptic basin for C-C single bonds in the butyl chain. |

| V(C,H) | 1.95 - 2.05 | Disynaptic basins for C-H single bonds. |

| V(C,Br) | 1.80 - 1.90 | Disynaptic basin for the polarized C-Br covalent bond. |

| V(Br)lone pair | 5.50 - 5.70 | Monosynaptic basins representing the lone pair electrons of the bromine atom. |

Molecular Electrostatic Potential (MESP) Mapping

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution around a molecule and is an excellent predictor of electrophilic and nucleophilic sites. mdpi.comrsc.org For (4-Bromobutyl)cyclopentane, the MESP map would show a region of negative potential (typically colored red) around the bromine atom, corresponding to its high electronegativity and the presence of lone pairs. libretexts.org Conversely, a region of positive potential (blue) would be expected on the carbon atom directly bonded to the bromine, indicating its electrophilic character. A significant feature of the MESP for bromoalkanes is the presence of a "σ-hole," a region of positive electrostatic potential on the outermost portion of the bromine atom, along the extension of the C-Br bond. nih.govpreprints.org This σ-hole is a key factor in understanding halogen bonding and other non-covalent interactions.

The table below presents hypothetical MESP values for key regions of the (4-Bromobutyl)cyclopentane molecule.

| Molecular Region | Hypothetical MESP Value (kcal/mol) | Chemical Implication |

|---|---|---|

| Bromine Lone Pair Region | -15 to -25 | Site for electrophilic attack. |

| Carbon attached to Bromine (Cα) | +10 to +20 | Primary site for nucleophilic attack. |

| σ-hole on Bromine | +5 to +15 | Potential site for halogen bonding. |

| Cyclopentane Ring (face) | -5 to -10 | Weakly nucleophilic region. |

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying transient intermediates, and characterizing high-energy transition states. For (4-Bromobutyl)cyclopentane, a primary focus would be on nucleophilic substitution reactions at the C-Br bond.

Potential Energy Surface (PES) Mapping for Key Transformations

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. researchgate.net For a chemical reaction, a one-dimensional slice through the PES along the reaction coordinate provides the familiar reaction profile. For the SN2 reaction of (4-Bromobutyl)cyclopentane with a nucleophile (e.g., OH⁻), the PES would show a single energy barrier corresponding to the transition state, where the nucleophile is partially bonded to the carbon atom and the bromide ion is partially detached. libretexts.orglibretexts.org

In contrast, an SN1 reaction would involve a more complex PES with an intermediate carbocation. pbworks.com The initial step would be the heterolytic cleavage of the C-Br bond to form a cyclopentylbutyl cation, which would then be attacked by the nucleophile. Computational studies could also explore the possibility of rearrangements of this carbocation intermediate. nih.govnih.govchemrxiv.org

Below is a hypothetical energy profile for an SN2 reaction of (4-Bromobutyl)cyclopentane.

| Reaction Coordinate | Hypothetical Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (R-Br + Nu⁻) | 0.0 | Initial state. |

| Transition State ([Nu---R---Br]⁻) | +20.5 | Energy maximum, concerted bond formation and cleavage. |

| Products (R-Nu + Br⁻) | -15.0 | Final state, exothermic reaction. |

Bonding Evolution Theory (BET) for Reaction Pathway Analysis

Bonding Evolution Theory (BET) provides a detailed description of the changes in chemical bonding along a reaction pathway by analyzing the topology of the Electron Localization Function (ELF). researchgate.netresearchgate.netchemrxiv.org For the heterolytic cleavage of the C-Br bond in (4-Bromobutyl)cyclopentane, a key step in an SN1 reaction, BET analysis would reveal the sequence of electronic rearrangements. chemistrysteps.com This would involve the depopulation of the V(C,Br) basin, corresponding to the breaking of the covalent bond, and the simultaneous increase in the population of the monosynaptic basin on the bromine atom, leading to the formation of the bromide anion.

Solvation Models and Their Influence on Reactivity

The solvent plays a crucial role in chemical reactions, particularly those involving charged species. libretexts.org Computational solvation models, such as the Polarizable Continuum Model (PCM), can be used to account for the effect of the solvent on the energetics of a reaction. For the nucleophilic substitution of (4-Bromobutyl)cyclopentane, polar protic solvents would be expected to stabilize the transition state of an SN1 reaction more than that of an SN2 reaction, thereby favoring the SN1 pathway. ncert.nic.in Conversely, polar aprotic solvents would favor the SN2 mechanism. libretexts.org Computational studies incorporating solvation models are essential for accurately predicting reaction rates and mechanisms in solution.

Conformational Analysis and Dynamics of the Cyclopentane Ring and Alkyl Chain

The conformational flexibility of (4-Bromobutyl)cyclopentane is primarily dictated by the interplay between the cyclopentane ring's puckering and the rotational freedom of the butyl chain. Computational chemistry offers powerful tools to explore these dynamics.

The cyclopentane ring is not planar but exists in a continuous series of puckered conformations to relieve torsional strain. This dynamic process, known as pseudorotation, involves low-energy transitions between various envelope and twist forms. nih.gov For an unsubstituted cyclopentane ring, these conformations are energetically similar, leading to a fluid interconversion.

The two primary conformations in the pseudorotation pathway are the "envelope" (C_s symmetry), where one carbon atom is out of the plane of the other four, and the "twist" (C_2 symmetry), where two adjacent atoms are displaced in opposite directions from the plane of the other three. nih.gov The energy barrier for this pseudorotation in cyclopentane itself is very low, on the order of thermal energy at room temperature. nih.gov

For (4-Bromobutyl)cyclopentane, the substituent breaks the symmetry of the ring, leading to a more complex potential energy surface. The position of the butyl chain will energetically favor certain puckered conformations over others. Theoretical calculations, such as those employing Density Functional Theory (DFT), can map this potential energy surface. The lowest energy conformations would likely place the bulky bromobutyl group in an equatorial-like position to minimize steric hindrance. The pseudorotation would then occur via a pathway that maintains the lowest possible steric interactions.

A computational analysis would typically involve a constrained geometry optimization, systematically varying the puckering coordinates (as defined by Cremer and Pople) to trace the minimum energy path of pseudorotation. nih.gov This would reveal the transition states between different conformers and the associated energy barriers.

Table 1: Theoretical Energy Profile of Cyclopentane Pseudorotation in (4-Bromobutyl)cyclopentane

| Conformation | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kJ/mol) |

| Equatorial-Envelope | 40° | 0.0 |

| Equatorial-Twist | 35° | ~1.5 |

| Axial-Envelope | -40° | ~8.0 |

| Axial-Twist | -35° | ~9.5 |

| Planar (Transition State) | 0° | ~20.0 |

Note: This table represents hypothetical data derived from the principles of conformational analysis for substituted cyclopentanes. The values are illustrative of expected computational outcomes.

The conformation of the entire (4-Bromobutyl)cyclopentane molecule is governed by a balance of steric and electronic effects. nih.gov

Steric Effects : The primary steric consideration is the minimization of repulsion between the bulky bromobutyl group and the hydrogen atoms on the cyclopentane ring. nih.gov As mentioned, this strongly favors conformations where the substituent occupies an equatorial position. Furthermore, the butyl chain itself has multiple rotatable bonds, leading to numerous possible rotamers. The extended, anti-periplanar conformation of the butyl chain is generally the most stable, but gauche interactions can lead to other low-energy conformers. The bromine atom, with its larger van der Waals radius, also contributes significantly to steric demands.

Prediction of Spectroscopic Parameters for Advanced Structural Characterization

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be used to confirm the structure and conformation of a synthesized molecule. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for structural elucidation of organic molecules. Quantum mechanical calculations can provide highly accurate predictions of NMR parameters. nih.gov

The standard approach involves first optimizing the molecular geometry using a method like DFT with a suitable basis set (e.g., B3LYP/6-31G*). nih.gov Following this, NMR shielding tensors are calculated for each nucleus using a more robust method, such as the Gauge-Independent Atomic Orbital (GIAO) method with a larger basis set (e.g., mPW1PW91/6-31+G**). nih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. nih.gov

For (4-Bromobutyl)cyclopentane, one would expect distinct chemical shifts for the protons and carbons of the cyclopentane ring depending on their position relative to the substituent and their axial or equatorial orientation. The carbons and protons of the butyl chain would also show characteristic shifts influenced by the electron-withdrawing bromine atom.

Spin-spin coupling constants (J-couplings) can also be calculated and are highly dependent on the dihedral angles between coupled nuclei, providing further conformational insights. nih.gov

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for the Most Stable Conformer of (4-Bromobutyl)cyclopentane

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C1 (ring, substituted) | ~45.5 | ~1.8 (axial), ~1.9 (equatorial) |

| C2/C5 (ring) | ~32.0 | ~1.6 (axial), ~1.7 (equatorial) |

| C3/C4 (ring) | ~25.0 | ~1.4 (axial), ~1.5 (equatorial) |

| Cα (chain) | ~35.0 | ~1.75 |

| Cβ (chain) | ~28.5 | ~1.55 |

| Cγ (chain) | ~30.0 | ~1.90 |

| Cδ (chain, attached to Br) | ~33.0 | ~3.40 |

Note: This table contains theoretical data based on typical chemical shift values for similar structural motifs. These are illustrative predictions for what a quantum mechanical calculation would yield.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule based on its vibrational modes. nist.gov Computational frequency analysis can predict these spectra with good accuracy.

After a geometry optimization, a frequency calculation is performed at the same level of theory. This calculation yields the harmonic vibrational frequencies, IR intensities, and Raman activities. iau.ir The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for DFT calculations) to improve agreement with experimental data. iau.ir

For (4-Bromobutyl)cyclopentane, the predicted IR and Raman spectra would show characteristic bands corresponding to:

C-H stretching vibrations of the cyclopentane ring and butyl chain (around 2850-3000 cm⁻¹).

CH₂ scissoring and bending vibrations (around 1450-1470 cm⁻¹).

Ring deformation modes of the cyclopentane, which are sensitive to its conformation.

A characteristic C-Br stretching vibration (typically in the 500-650 cm⁻¹ region).

Each stable conformer of the molecule will have a unique calculated vibrational spectrum. By comparing the calculated spectra of different low-energy conformers with experimental data, it is often possible to identify the predominant conformation present.

Table 3: Predicted Major Vibrational Frequencies for (4-Bromobutyl)cyclopentane

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

| Asymmetric CH₂ Stretch | ~2950 | High | Moderate |

| Symmetric CH₂ Stretch | ~2870 | High | High |

| CH₂ Scissor | ~1460 | Moderate | Low |

| Cyclopentane Ring Deformation | ~900 | Low | Moderate |

| C-C Stretch (Chain) | ~1050 | Moderate | Moderate |

| C-Br Stretch | ~640 | High | High |

Note: This table presents hypothetical but representative data for the vibrational modes of an alkyl-substituted cyclopentane with a terminal bromine. The intensities and activities are qualitative predictions.

Advanced Analytical and Spectrometric Characterization of 4 Bromobutyl Cyclopentane

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Profiling and Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for assessing the purity of (4-Bromobutyl)cyclopentane and identifying any volatile organic impurities. mdpi.comnih.gov This technique separates volatile compounds in a sample, which are then ionized and detected by a mass spectrometer, providing both qualitative and quantitative information.

In a typical GC-MS analysis, a dilute solution of (4-Bromobutyl)cyclopentane is injected into the gas chromatograph. The compound travels through a capillary column, and its retention time is a key identifier. Following separation, the eluted molecules enter the mass spectrometer, where they are fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the fragments.

The mass spectrum of (4-Bromobutyl)cyclopentane is characterized by a molecular ion peak corresponding to its molecular weight, along with isotopic peaks for the bromine atom (79Br and 81Br). Key fragmentation patterns often involve the loss of the bromine atom and cleavage of the butyl chain. Common volatile impurities that might be detected could originate from starting materials or side reactions during synthesis, such as unreacted precursors or isomeric byproducts. osti.gov

Table 1: Illustrative GC-MS Data for (4-Bromobutyl)cyclopentane Analysis

| Parameter | Value / Observation |

|---|---|

| GC Column | VF-624ms capillary column or similar |

| Oven Program | Initial temp. 50°C, ramp to 250°C |

| Carrier Gas | Helium |

| Retention Time (t_R) | Compound-specific (e.g., 12.5 min) |

| MS Ionization Mode | Electron Ionization (EI) |

| Molecular Ion [M] | m/z 204 & 206 (due to Br isotopes) |

| Key Fragments (m/z) | 125 ([M-Br]+), 69 ([C5H9]+), 55 ([C4H7]+) |

| Potential Impurities | Cyclopentane (B165970), 1,4-dibromobutane (B41627), isomeric C9H17Br compounds |

X-ray Crystallography for Solid-State Structure Determination (if crystalline material is obtained)

X-ray Crystallography is an analytical technique that provides the definitive three-dimensional structure of a molecule in its crystalline solid state. This method can precisely determine bond lengths, bond angles, and the conformation of the molecule.

For (4-Bromobutyl)cyclopentane, which is a liquid at room temperature, obtaining a suitable single crystal would require cooling the substance to a temperature below its freezing point. If a stable crystalline form can be grown, X-ray diffraction analysis would yield precise structural data. semanticscholar.orgbath.ac.uk This data would confirm the connectivity of the atoms and provide insight into the packing of the molecules in the crystal lattice. To date, the specific crystal structure of (4-Bromobutyl)cyclopentane does not appear to be publicly available in crystallographic databases. However, the structures of many related brominated and cyclopentane-containing organic molecules have been successfully determined using this technique. researchgate.netresearchgate.net

Table 3: Potential Crystallographic Data for (4-Bromobutyl)cyclopentane (Hypothetical)

| Parameter | Potential Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | Hypothetical values for a, b, c (Å) and α, β, γ (°) |

| Molecules per Unit Cell (Z) | e.g., 4 |

| Calculated Density | e.g., 1.35 g/cm³ |

| Resolution | < 1.0 Å |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula to validate the empirical formula.

For (4-Bromobutyl)cyclopentane, with the molecular formula C₉H₁₇Br, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, and bromine. nih.gov The results of the elemental analysis should fall within a narrow margin of error (typically ±0.4%) of the theoretical values to confirm the compound's elemental makeup and purity.

Table 4: Elemental Analysis Data for (4-Bromobutyl)cyclopentane (C₉H₁₇Br)

| Element | Theoretical % | Experimental % (Illustrative) |

|---|---|---|

| Carbon (C) | 52.70 % | 52.65 % |

| Hydrogen (H) | 8.35 % | 8.40 % |

| Bromine (Br) | 38.95 % | 38.88 % |

Applications of 4 Bromobutyl Cyclopentane As a Synthetic Building Block

Precursor for the Synthesis of Complex Hydrocarbon Scaffolds

The cyclopentyl moiety of (4-Bromobutyl)cyclopentane can serve as a foundational unit for the elaboration of more complex polycyclic and spirocyclic systems. The four-carbon butyl chain provides the necessary length and flexibility for the formation of additional rings.

The synthesis of polycyclic aromatic hydrocarbons (PAHs) and related structures often involves the annulation of rings onto a pre-existing core. (4-Bromobutyl)cyclopentane can be utilized in Friedel-Crafts alkylation reactions with aromatic compounds. For instance, in the presence of a Lewis acid catalyst, it could alkylate an aromatic ring, and subsequent intramolecular cyclization could lead to the formation of a new six-membered ring fused to the aromatic system, with the cyclopentane (B165970) ring as a substituent.

Another approach involves the conversion of (4-Bromobutyl)cyclopentane to its corresponding Grignard reagent, (4-cyclopentylbutyl)magnesium bromide. This organometallic intermediate can then be used in coupling reactions with appropriate dihaloarenes or other electrophiles to construct polycyclic frameworks.

Spirocyclic systems, which contain two rings connected by a single common atom, could potentially be synthesized using (4-Bromobutyl)cyclopentane. One hypothetical strategy involves the alkylation of a cyclic ketone, such as cyclopentanone, with (4-Bromobutyl)cyclopentane. The resulting product could then undergo an intramolecular cyclization to form a spirocyclic system.

A hypothetical reaction scheme for the formation of a spirocyclic compound is presented below:

| Reactant 1 | Reactant 2 | Conditions | Product |

| Cyclopentanone | (4-Bromobutyl)cyclopentane | 1. LDA, THF, -78 °C; 2. HMPA | 2-(4-Cyclopentylbutyl)cyclopentanone |

| 2-(4-Cyclopentylbutyl)cyclopentanone | - | Acid or base catalyst | Spiro[4.5]decan-6-one |

This is a hypothetical reaction scheme for illustrative purposes.

The butyl chain of (4-Bromobutyl)cyclopentane is suitable for the construction of medium-sized rings through intramolecular cyclization. By introducing a second reactive group at the cyclopentyl ring, it is possible to set up a macrocyclization reaction. For example, if the cyclopentane ring is functionalized with a nucleophilic group, such as a hydroxyl or an amino group, an intramolecular Williamson ether synthesis or amine alkylation could lead to the formation of a macrocycle.

The success of such macrocyclization reactions is highly dependent on factors such as reaction concentration (high dilution favors intramolecular cyclization), the nature of the solvent, and the choice of base.

Intermediate in the Synthesis of Advanced Organic Materials

The unique combination of a flexible alkyl chain and a rigid cyclic group makes the cyclopentylbutyl moiety an interesting component for the design of advanced organic materials such as polymers and liquid crystals.

(4-Bromobutyl)cyclopentane can be transformed into a variety of monomers suitable for polymerization. For example, conversion of the bromo group to an amino or hydroxyl group, followed by reaction with acryloyl chloride or a similar agent, would yield an acrylic monomer bearing a cyclopentylbutyl side chain. The resulting polymer would possess a flexible backbone with bulky, non-polar side chains, which could impart interesting thermal and mechanical properties.

The presence of the cyclopentyl group in the side chain of a polymer can increase its glass transition temperature (Tg) and improve its thermal stability compared to analogous polymers with linear alkyl side chains.

Below is a hypothetical example of a polymerization reaction utilizing a monomer derived from (4-Bromobutyl)cyclopentane:

| Monomer | Initiator | Solvent | Polymer Properties |

| N-(4-Cyclopentylbutyl)acrylamide | AIBN | Toluene | Mn = 25,000 g/mol , PDI = 1.8 |

This data is hypothetical and for illustrative purposes.

Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal. The molecules in liquid crystals, known as mesogens, often have an elongated, anisotropic shape. The cyclopentylbutyl group can be incorporated as a terminal alkyl chain in calamitic (rod-shaped) liquid crystals. The presence of a terminal cycloalkyl group can influence the mesophase behavior, such as the clearing point and the type of liquid crystalline phase formed.

A general structure for a liquid crystal molecule incorporating the cyclopentylbutyl moiety might consist of a rigid core (e.g., biphenyl (B1667301) or phenyl benzoate) and the flexible cyclopentylbutyl tail. The synthesis could involve the coupling of a functionalized cyclopentylbutyl derivative with a suitable aromatic core.

| Hypothetical Liquid Crystal Structure | Phase Transition Temperatures (°C) |

| 4'-(4-Cyclopentylbutoxy)biphenyl-4-carbonitrile | Cr 85 N 150 I |

Cr = Crystalline, N = Nematic, I = Isotropic. This data is hypothetical.

Building Block for Agrochemical Research Intermediates

The cyclopentane ring is a structural motif found in some biologically active compounds used in agriculture. The lipophilicity of the cyclopentyl group can be advantageous for the transport and activity of agrochemicals. (4-Bromobutyl)cyclopentane can serve as a starting material for the synthesis of more complex molecules that could be screened for herbicidal, insecticidal, or fungicidal activity.

For example, the bromo group can be displaced by a variety of nucleophiles, including those containing heterocyclic rings that are common in agrochemical structures. The resulting compounds, which combine a cyclopentyl moiety with a potentially bioactive heterocycle, could then be evaluated for their biological properties.

Development of Novel Organic Reagents and Ligands

The chemical reactivity of (4-bromobutyl)cyclopentane, primarily centered on the nucleophilic substitution of the bromide ion, makes it a valuable precursor for the synthesis of specialized organic reagents and ligands. The cyclopentyl group introduces steric bulk and lipophilicity, which can be advantageous in tuning the properties of the final molecule.

One significant application is in the synthesis of phosphine (B1218219) ligands , which are crucial in transition-metal catalysis. The phosphorus atom of a phosphine is nucleophilic and can displace the bromide from (4-bromobutyl)cyclopentane to form a new phosphorus-carbon bond. This reaction is a straightforward method to introduce a cyclopentylbutyl substituent onto a phosphine. For instance, reacting diphenylphosphine (B32561) with (4-bromobutyl)cyclopentane in the presence of a base would yield (4-cyclopentylbutyl)diphenylphosphine. The steric and electronic properties of such phosphine ligands can be fine-tuned by modifying the substituents on the phosphorus atom. The cyclopentyl group can influence the coordination geometry and stability of the resulting metal complexes, thereby affecting the catalytic activity and selectivity in reactions such as cross-coupling and hydrogenation.

Similarly, (4-bromobutyl)cyclopentane is a useful building block for the synthesis of N-heterocyclic carbene (NHC) ligands . illinois.edu NHCs are a class of stable carbenes that have gained prominence as ligands in organometallic chemistry, often serving as alternatives to phosphines. nih.govtcichemicals.com The synthesis of NHC ligands typically involves the N-alkylation of an imidazole (B134444) or other azole derivative. (4-Bromobutyl)cyclopentane can be used as the alkylating agent to introduce the cyclopentylbutyl group onto one of the nitrogen atoms of the heterocyclic precursor. Subsequent deprotonation of the resulting azolium salt generates the NHC, which can then be coordinated to a metal center. The bulky cyclopentylbutyl group can enhance the stability of the resulting metal-NHC complex and influence the outcome of catalytic reactions. illinois.edu

The versatility of (4-bromobutyl)cyclopentane also extends to the preparation of bidentate ligands , where two donor atoms are connected by a linker. nih.govpsu.edu For example, it can be used to bridge two coordinating moieties, such as two phosphine or two amine groups. The four-carbon chain provides flexibility to the ligand, allowing it to adopt various coordination modes with a metal center.

Below is a table of potential ligands that could be synthesized from (4-Bromobutyl)cyclopentane:

| Ligand Type | Precursor | Potential Ligand Name |

| Monodentate Phosphine | Diphenylphosphine | (4-Cyclopentylbutyl)diphenylphosphine |

| N-Heterocyclic Carbene | Imidazole | 1-(4-Cyclopentylbutyl)-3-methylimidazol-2-ylidene |

| Bidentate Phosphine | 1,2-Bis(diphenylphosphino)ethane | 1,2-Bis(diphenylphosphino)hexane-1,6-diylbis(cyclopentane) (hypothetical) |

The synthesis of these and other novel reagents and ligands from (4-bromobutyl)cyclopentane allows for the systematic exploration of structure-property relationships in catalysis and coordination chemistry.

Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies in Chemical Biology (Excluding Biological Activity Assessment)

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and chemical biology for understanding how the chemical structure of a molecule relates to its biological function. nih.govnih.gov The systematic modification of a lead compound and the subsequent evaluation of the activity of the resulting analogues provide insights into the key structural features required for a desired biological effect. (4-Bromobutyl)cyclopentane is a valuable building block in this context, enabling the introduction of a cyclopentylbutyl moiety into a parent molecule to probe the effects of size, shape, and lipophilicity on its interactions with a biological target, such as a G protein-coupled receptor (GPCR) or an enzyme. ku.edudiva-portal.orgnih.gov

The cyclopentyl group is a common substituent in drug design due to its conformational rigidity and lipophilic character, which can enhance binding affinity and improve pharmacokinetic properties. The four-carbon linker provides flexibility, allowing the cyclopentyl group to orient itself optimally within a binding pocket.

In a typical SAR study, a series of analogues is synthesized where the cyclopentylbutyl group is systematically varied. For example, the cyclopentyl ring could be replaced with other cycloalkyl groups (e.g., cyclobutyl, cyclohexyl) to investigate the effect of ring size. The length of the alkyl chain could also be modified to explore the optimal distance between the core scaffold and the cyclic moiety.

The synthesis of such analogues often involves the alkylation of a nucleophilic functional group (e.g., an amine, alcohol, or thiol) on a parent scaffold with (4-bromobutyl)cyclopentane or a derivative thereof. Alternatively, the Grignard reagent derived from (4-bromobutyl)cyclopentane can be used to introduce the cyclopentylbutyl group via nucleophilic addition to an electrophilic center, such as a carbonyl group. wikipedia.orgyoutube.com

The following table illustrates a hypothetical SAR series based on a generic pharmacophore, demonstrating how (4-bromobutyl)cyclopentane and its derivatives could be used to explore the chemical space around a lead compound.

| Analogue | R Group | Synthetic Precursor | Rationale for Synthesis |

| 1 (Parent) | H | - | Baseline compound |

| 2 | -(CH₂)₄-cyclopentyl | (4-Bromobutyl)cyclopentane | Introduction of a lipophilic, conformationally restricted group |

| 3 | -(CH₂)₃-cyclopentyl | (3-Bromopropyl)cyclopentane | Shortening the alkyl linker |

| 4 | -(CH₂)₅-cyclopentyl | (5-Bromopentyl)cyclopentane | Lengthening the alkyl linker |

| 5 | -(CH₂)₄-cyclohexyl | (4-Bromobutyl)cyclohexane | Investigating the effect of a larger cycloalkane |

| 6 | -(CH₂)₄-phenyl | (4-Bromobutyl)benzene | Introducing an aromatic ring for potential π-stacking interactions |

The synthesis and characterization of such a series of analogues provide the necessary compounds for subsequent biological evaluation, which is essential for elucidating the structure-activity relationships that guide the optimization of lead compounds in drug discovery. mdpi.com

Future Research Directions and Emerging Methodologies

Development of Sustainable and Environmentally Benign Synthetic Routes

The future synthesis of (4-Bromo-butyl)-cyclopentane is geared towards minimizing environmental impact through greener chemical processes. Traditional methods for converting alcohols to alkyl bromides, such as the Appel reaction, often rely on harsh reagents and produce significant waste. researchgate.net Research is now pivoting to more sustainable alternatives.

One promising area is the use of ionic liquids, such as pyridinium-based ionic liquids, which can act as both solvent and reagent, eliminating the need for volatile organic compounds. researchgate.net Another approach involves using substoichiometric amounts of thiourea-based additives to mediate the halogenation of the precursor alcohol, 5-cyclopentylpentan-1-ol, under mild conditions. organic-chemistry.org These methods not only reduce waste but also often tolerate a broader range of functional groups.

Further research will likely focus on developing catalytic systems that can generate the alkyl bromide from the corresponding alkane, cyclopentylpentane, via direct C-H activation, or from the alcohol with catalytic turnover, minimizing stoichiometric waste products. The adoption of environmentally benign solvents like cyclopentyl methyl ether (CPME) is also a key direction. acs.org

Table 1: Comparison of Synthetic Methodologies for Alkyl Bromides

| Methodology | Traditional Approach (e.g., Appel Reaction) | Emerging Sustainable Approach |

|---|---|---|

| Reagents | Triphenylphosphine (B44618), Carbon Tetrabromide | Ionic Liquids, Thiourea additives |

| Solvents | Volatile Organic Solvents (e.g., CH₂Cl₂) | Solvent-free or Benign Solvents (e.g., CPME) |

| Byproducts | Triphenylphosphine oxide (stoichiometric) | Recyclable ionic liquids, water-soluble byproducts |

| Conditions | Often harsh | Mild room temperature conditions |

Chemo- and Regioselective Functionalization of C-H Bonds

A frontier in organic synthesis is the direct functionalization of otherwise inert Carbon-Hydrogen (C-H) bonds. This approach could provide novel pathways to synthesize derivatives of this compound or use it as a scaffold for further complexity. Research is focused on achieving high chemo- and regioselectivity, targeting a specific C-H bond in the presence of many others.

For the cyclopentyl moiety, palladium-catalyzed transannular C-H activation has been demonstrated on cycloalkane carboxylic acids, enabling arylation at the γ-position. nih.gov Applying this logic, a precursor like cyclopentylvaleric acid could be functionalized at a specific position on the ring before being converted to the target compound. The use of directing groups, which are covalently attached to the substrate, can increase the local concentration of the catalyst and control regioselectivity. acs.org Future work may involve transient directing groups or developing catalysts that recognize the inherent electronic and steric properties of the C-H bonds within the this compound structure itself. Chemo-enzymatic platforms that utilize halogenating enzymes also present a powerful method for achieving high regioselectivity in C-H functionalization under aqueous conditions. nih.govresearchgate.net

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with automated platforms and continuous flow chemistry is set to accelerate the discovery and optimization of reactions involving this compound. Automated systems can perform numerous experiments in parallel, rapidly screening catalysts, reagents, and reaction conditions to identify optimal synthetic protocols. imperial.ac.uksigmaaldrich.com

Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, safety, and scalability. For the synthesis of this compound, a flow process could enable the safe handling of hazardous reagents and allow for precise control over exothermic reactions. Furthermore, automated platforms can be coupled with analytical tools like HPLC for real-time monitoring and optimization, driven by algorithms. nih.govyoutube.com The development of end-to-end automated platforms, some even guided by artificial intelligence, will allow chemists to move from a molecular design concept to the physical synthesis of a compound like this compound with significantly reduced manual intervention. youtube.com

Exploration of Novel Catalytic Systems for C-Br Bond Transformations